methyl 2-(2-bromo-6-chlorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-bromo-6-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBGXCURXQYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The bromination proceeds via a radical mechanism initiated by visible or UV light. HBr or hydrobromates act as bromine sources, while H₂O₂ regenerates HBr from Br₂, ensuring catalytic efficiency. Sulfuric acid (H₂SO₄) is commonly used to maintain acidic conditions (pH 1–3), enhancing reaction rates.
Example protocol (Patent CN103387497A):
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Substrate: 2.2 g o-chlorophenylacetic acid methyl ester.
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Solvent: 8 mL dichloromethane.
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Catalysts: 1.8 g 50% H₂SO₄, 2.1 g KBr.
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Oxidizing agent: 3.8 g 16% H₂O₂.
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Conditions: 25W LED irradiation (6400K) at 20 cm distance, 8 hours.
Key variables affecting yield include:
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Light source intensity: Higher wattage (e.g., 35W) reduces reaction time to 6–8 hours.
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H₂O₂ concentration: 16–35% solutions optimize bromine generation without over-oxidation.
Alternative Bromination Strategies
Bromination with HBr Gas
Gaseous HBr can replace hydrobromates in dichloromethane or chloroform. This method avoids salt byproducts but requires stringent control of HBr flow to prevent side reactions.
Comparative data:
| Bromine Source | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KBr/H₂SO₄ | CH₂Cl₂ | 8 | 95 | 99.3 |
| HBr gas | CHCl₃ | 6 | 92 | 98.5 |
Bromination in Methanol
A study in PMC (2020) reported bromination in methanol using H₂SO₄ as the acid catalyst. This method simplifies purification by leveraging methanol’s miscibility with water.
Protocol:
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Substrate: α-Bromo(4-chlorophenyl)acetic acid (10 g).
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Conditions: Reflux in 40 mL methanol with 5 g H₂SO₄ for 4 hours.
Esterification of Brominated Intermediates
Following bromination, esterification is typically performed using methanol under acidic or basic conditions.
Acid-Catalyzed Esterification
Concentrated H₂SO₄ (5–10 wt%) promotes esterification at reflux temperatures. For example, α-bromo(2-chlorophenyl)acetic acid reacts with methanol to yield the ester in 90–95% purity.
Base-Mediated Transesterification
Sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) facilitates transesterification at 80–100°C. This method minimizes acid-sensitive byproducts but requires longer reaction times (6–12 hours).
Purification and Characterization
Crude products are purified via:
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Liquid-liquid extraction: Dichloromethane/water washes remove residual HBr and salts.
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Vacuum distillation: Isolates the ester at 123–281°C (boiling point).
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Crystallization: Ethyl acetate or acetone recrystallization enhances purity to >99%.
Analytical data:
Scalability and Industrial Applications
The patent method (CN103387497A) has been scaled to kilogram batches with consistent yields (94–97%). Key industrial considerations include:
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Cost efficiency: KBr ($0.5/g) vs. HBr gas ($1.2/g).
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Safety: UV light reactors require explosion-proof designs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-chlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetic acid derivatives.
Reduction: 2-(2-bromo-6-chlorophenyl)ethanol.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Methyl 2-(2-bromo-6-chlorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromo-6-chlorophenyl)acetate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylacetate Esters
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogen Position and Reactivity: Bromine at position 2 and chlorine at position 6 (target compound) create steric hindrance and electron-withdrawing effects, favoring nucleophilic substitution at the acetate group . The addition of a methyl group (e.g., in ethyl 2-(2-bromo-6-chloro-3-methylphenyl)-2-oxoacetate) introduces steric bulk, which may reduce reaction rates in ester hydrolysis .
Ester Group Variations: Methyl esters (e.g., target compound) are generally more reactive in hydrolysis than ethyl esters due to smaller alkyl groups . The oxo group in ethyl 2-(2-bromo-6-chloro-3-methylphenyl)-2-oxoacetate introduces keto-enol tautomerism, altering its chemical behavior compared to simple esters .
Pharmaceutical Relevance: The target compound and its analogs are critical in synthesizing NSAID impurities or metabolites. For example, Sodium 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetate (CAS 127792-45-4) is a recognized impurity in diclofenac sodium, highlighting the role of halogenated esters in quality control .
Biological Activity
Methyl 2-(2-bromo-6-chlorophenyl)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromine atom and a chlorine atom on the phenyl ring, which can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Reduction : The ester group can be reduced to form the corresponding alcohol.
- Oxidation : The phenyl ring may oxidize to yield quinones or other derivatives.
These reactions allow for the synthesis of more complex organic molecules and potential pharmaceutical agents.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of bromo-chloro phenylacetates have shown IC50 values ranging from 2.3 μM to 176.5 μM against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated a dose-dependent increase in late apoptotic cells in A549 cell lines, suggesting that this compound may also induce similar effects .
The biological activity of this compound is thought to be mediated through specific interactions with molecular targets such as enzymes or receptors. The presence of halogen substituents enhances binding affinity, potentially leading to modulation of critical signaling pathways involved in cell proliferation and survival. In particular, compounds with similar structures have been shown to inhibit the PI3K/AKT pathway, which is crucial in cancer cell survival and proliferation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-(2-chlorophenyl)acetate | Lacks bromine; less reactive | Lower anticancer activity |
| Methyl 2-(2-bromo-4-chlorophenyl)acetate | Different chlorine position; affects reactivity | Moderate anticancer activity |
| Methyl 2-(2-bromo-6-fluorophenyl)acetate | Fluorine substitution alters properties | Potentially higher activity |
The unique positioning of bromine and chlorine in this compound contributes to its distinct reactivity profile and biological activity compared to these analogs.
Case Studies
- Cytotoxicity Studies : In a study evaluating various bromo-substituted phenyl acetates, this compound was found to exhibit significant cytotoxic effects against A549 cells with an IC50 value comparable to established chemotherapeutics like Cisplatin .
- Inhibition Studies : Another investigation focused on the inhibition of specific kinases involved in cancer progression, demonstrating that derivatives based on this compound could effectively down-regulate cyclin D1 expression while inducing apoptosis through JNK pathway activation .
Q & A
Q. What are the key synthetic routes for methyl 2-(2-bromo-6-chlorophenyl)acetate?
The synthesis typically involves bromination of a phenylacetic acid precursor or esterification of 2-(2-bromo-6-chlorophenyl)acetic acid. A common method is the bromination of methyl 2-(6-chlorophenyl)acetate using bromine in the presence of FeBr₃ as a catalyst under inert conditions to minimize side reactions. Temperature control (e.g., reflux) and solvent selection (e.g., dichloromethane) are critical for yield optimization .
Q. How is this compound characterized using spectroscopic methods?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (6.8–7.5 ppm) and ester groups (3.7 ppm for methyl, 170–175 ppm for carbonyl).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~278 for [M]⁺) and fragmentation patterns validate the bromine/chlorine substituents.
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .
Q. What solvents and catalysts are effective in esterification reactions for this compound?
Polar aprotic solvents like acetonitrile or dichloromethane are preferred for esterification. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. What impurities are commonly observed in its synthesis, and how are they analyzed?
Common impurities include unreacted precursors (e.g., 2-bromo-6-chlorophenylacetic acid) or dehalogenated byproducts. Impurity profiling uses reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards for quantification. Sodium salt derivatives may form during acidic workups and require ion-pair chromatography for resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination efficiency?
- Catalyst Screening : FeBr₃ vs. AlBr₃ to compare halogenation rates.
- Solvent Effects : Dichloromethane (non-coordinating) vs. DMF (polar aprotic) to assess steric hindrance.
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl) to isolate pharmacophores.
- In-Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases).
- Dose-Response Assays : Validate activity discrepancies using standardized cell lines (e.g., HEK293) and controls .
Q. How do computational methods predict substitution reactivity in this compound?
Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitution (e.g., SN2 at the bromine site). Fukui indices identify electrophilic/nucleophilic regions, while Molecular Electrostatic Potential (MEP) maps highlight reactive sites for amine or thiol substitutions .
Q. How to design experiments to study oxidative stability under varying conditions?
- Accelerated Aging : Expose the compound to O₂ or UV light and monitor degradation via HPLC-MS.
- Radical Scavengers : Add antioxidants (e.g., BHT) to assess stabilization effects.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) .
Q. What analytical techniques quantify trace impurities in scaled-up synthesis?
- LC-MS/MS : Detects sub-ppm impurities using MRM (Multiple Reaction Monitoring).
- NMR Relaxometry : Differentiates isomers via spin-lattice relaxation times (T₁).
- X-ray Crystallography : Resolves ambiguous structural assignments for byproducts .
Q. How does steric hindrance from the 2-bromo-6-chloro substituents influence reaction pathways?
Steric effects reduce electrophilic aromatic substitution (EAS) reactivity but favor meta-directing in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational models (e.g., Gaussian) simulate substituent effects on transition states, validated experimentally via Hammett plots .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
